
4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a thiazole derivative that has been synthesized and studied extensively in recent years.
作用机制
The mechanism of action of 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, studies have shown that this compound exerts its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of various microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects
Studies have shown that 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide can modulate various biochemical and physiological pathways in cells. This compound has been reported to inhibit the activity of various enzymes involved in inflammation and cancer progression. It has also been shown to reduce the levels of pro-inflammatory cytokines in cells.
实验室实验的优点和局限性
The advantages of using 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide in lab experiments include its potent anticancer, antimicrobial, and anti-inflammatory activities. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide. These include:
1. Further investigation of the mechanism of action of this compound in cancer cells and microorganisms.
2. Development of new synthetic routes for the preparation of this compound.
3. Exploration of the potential of this compound as a lead compound for the development of new anticancer, antimicrobial, and anti-inflammatory agents.
4. Investigation of the potential of this compound as a diagnostic tool for cancer and microbial infections.
Conclusion
4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide is a thiazole derivative that has shown promising therapeutic potential in various scientific applications. This compound exhibits potent anticancer, antimicrobial, and anti-inflammatory activities, and its mechanism of action is currently under investigation. Further research on this compound may lead to the development of new therapeutic agents for the treatment of cancer, microbial infections, and inflammatory diseases.
合成方法
The synthesis of 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-chloroaniline with 3-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reacted with thiourea in the presence of an acid to yield the thiazole derivative. The hydrobromide salt is obtained by reacting the thiazole derivative with hydrobromic acid.
科学研究应用
The potential therapeutic applications of 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrobromide have been studied extensively in recent years. This compound has been reported to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities.
属性
IUPAC Name |
4-(4-chlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS.BrH/c1-20-14-4-2-3-13(9-14)18-16-19-15(10-21-16)11-5-7-12(17)8-6-11;/h2-10H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAUOPKIXFLDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5311080 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4880330.png)
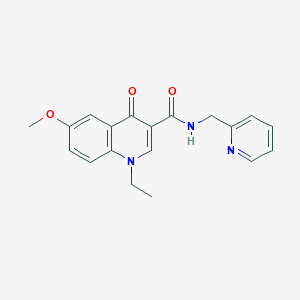
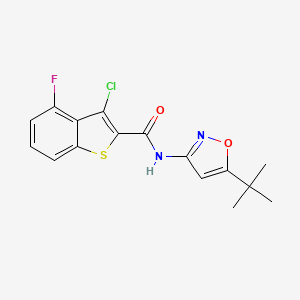
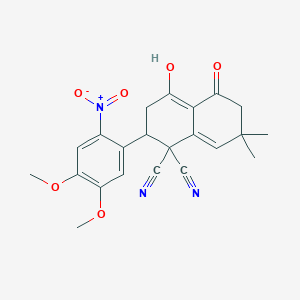
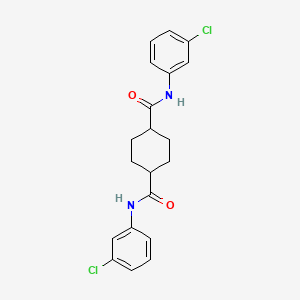
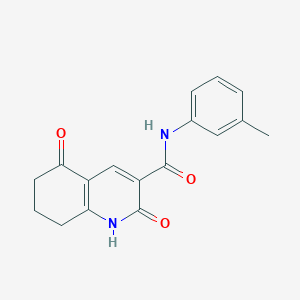
![3-{[(2-furylmethyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B4880373.png)
![3-methyl-1-(2-oxo-2-phenylethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4880384.png)
![N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4880392.png)
![3-{[(4-fluoro-3-nitrophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4880400.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-3-phenylpropanoate](/img/structure/B4880419.png)
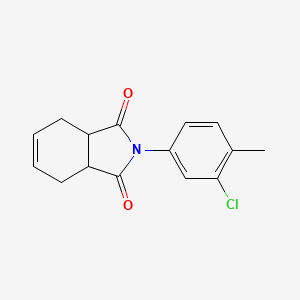
![N~1~-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4880429.png)
![N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)